
N-(4-(1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl)phenyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl)phenyl)-N-methylacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a chlorophenyl group, an isopropoxy group, and a methoxy group, making it an interesting subject for chemical research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl)phenyl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Substituents: The chlorophenyl, isopropoxy, and methoxy groups are introduced through various substitution reactions. These reactions often require specific reagents and conditions, such as the use of strong bases or acids, and controlled temperatures.
Amide Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Additionally, industrial processes may incorporate continuous flow techniques and automated systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl)phenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
N-(4-(1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl)phenyl)-N-methylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: Research focuses on its interactions with biological targets, such as receptors and enzymes, to understand its therapeutic potential.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of N-(4-(1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl)phenyl)-N-methylacetamide involves its interaction with molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl)phenyl)-N-ethylacetamide
- N-(4-(1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl)phenyl)-N-propylacetamide
Uniqueness
N-(4-(1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl)phenyl)-N-methylacetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C28H29ClN2O4 |
|---|---|
Peso molecular |
493.0 g/mol |
Nombre IUPAC |
N-[4-[1-(4-chlorophenyl)-6-methoxy-3-oxo-7-propan-2-yloxy-1,4-dihydroisoquinolin-2-yl]phenyl]-N-methylacetamide |
InChI |
InChI=1S/C28H29ClN2O4/c1-17(2)35-26-16-24-20(14-25(26)34-5)15-27(33)31(28(24)19-6-8-21(29)9-7-19)23-12-10-22(11-13-23)30(4)18(3)32/h6-14,16-17,28H,15H2,1-5H3 |
Clave InChI |
GMUOKIPNJAQEQC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)C(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


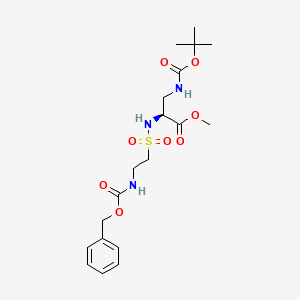
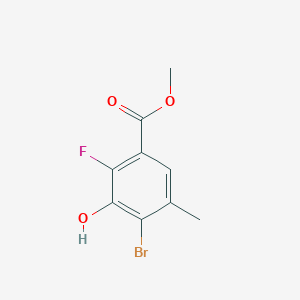
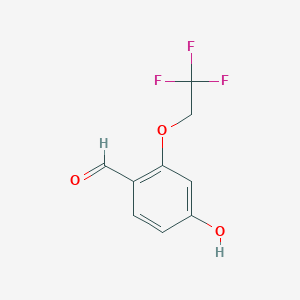
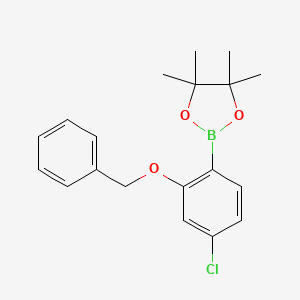
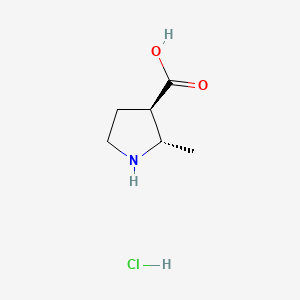
![tert-butyl N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B14027128.png)
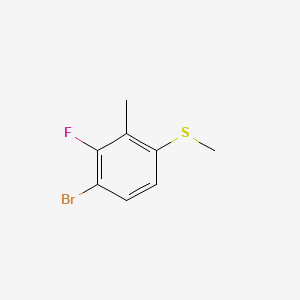
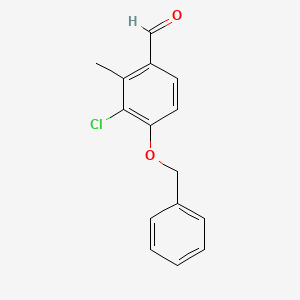
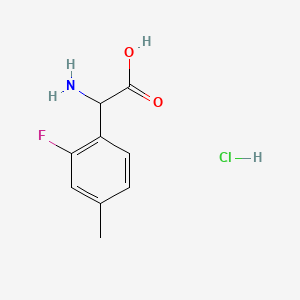

![Benzyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B14027149.png)
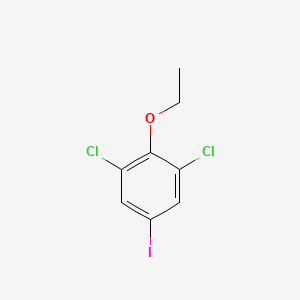
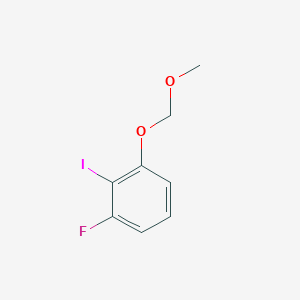
![(2,5-Difluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14027172.png)
